molecular formula C24H35N3O5 B1453226 (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate CAS No. 1420780-19-3

(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Cat. No. B1453226
M. Wt: 445.6 g/mol
InChI Key: KGZNWUAFDKEFFW-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C24H35N3O5 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Method : A study by Choi Hyeong-Wook and Hyunik Shin (2008) in "Synlett" describes an efficient synthesis method for a related compound, TERT-butyl [(3 R,5 S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. This method may offer insights for synthesizing (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Choi Hyeong-Wook & Hyunik Shin, 2008).

  • Diastereoselective Synthesis : Niall A. Anderson et al. (2016) reported in "Organic & biomolecular chemistry" a diastereoselective synthesis of a similar compound, which could be relevant for synthesizing the (3S,4R)-1-tert-butyl variant. This approach involves key steps like alkylation and asymmetric Rh-catalysed addition (Anderson et al., 2016).

Applications in Medicinal Chemistry

  • Idiopathic Pulmonary Fibrosis Treatment : A potential application in medicinal chemistry is highlighted in a study by Procopiou et al. (2018), where a similar compound was synthesized and investigated as a therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Osteoporosis Treatment : In the Journal of Medicinal Chemistry (2004), P. Coleman et al. identified compounds with a similar structure as potent antagonists for the αvβ3 receptor, which could be used in osteoporosis treatment (Coleman et al., 2004).

Chemical Synthesis and Properties

  • Synthesis of Related Compounds : R. Zong and R. Thummel (2005) in the "Journal of the American Chemical Society" explored the synthesis of related complexes, which might offer insights into the synthesis and properties of (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl) derivatives (Zong & Thummel, 2005).

  • Ligand Synthesis and Utilization : A study by R. Zong et al. (2008) in "The Journal of organic chemistry" discusses the synthesis of ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety, which is related to the compound and may provide valuable insights (Zong, Zhou & Thummel, 2008).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S,4R)-4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O5/c1-23(2,3)21(29)27-10-8-9-15-11-16(12-25-19(15)27)17-13-26(14-18(17)20(28)31-7)22(30)32-24(4,5)6/h11-12,17-18H,8-10,13-14H2,1-7H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZNWUAFDKEFFW-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C3CN(CC3C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)[C@@H]3CN(C[C@H]3C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 2
(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 4
(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate

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